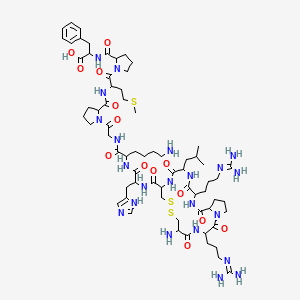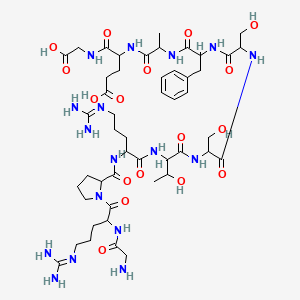
9H-Carbazole-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-1,4-diol is a derivative of 9H-carbazole, an aromatic heterocyclic organic compound. This compound is of significant interest due to its versatile biological activities and potential applications in various fields, including pharmacology and materials science. The presence of hydroxyl groups at the 1 and 4 positions of the carbazole ring enhances its reactivity and potential for further functionalization.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,4-diol typically involves the hydroxylation of 9H-carbazole. One common method is the use of biphenyl-utilizing bacteria, which can convert 9H-carbazole into hydroxylated derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . The reaction conditions often involve the use of specific bacterial strains and controlled environmental parameters to optimize yield.
Industrial Production Methods: Industrial production of this compound may involve chemical synthesis routes, including the use of oxidizing agents to introduce hydroxyl groups into the carbazole structure. The process parameters, such as temperature, pH, and reaction time, are carefully controlled to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 9H-Carbazole-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to other functional groups, such as amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of 9H-carbazole, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
9H-Carbazole-1,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and biological activity. For instance, the compound can act as an inhibitor of angiogenesis and inflammation by modulating specific signaling pathways and molecular targets . Additionally, its antioxidant properties contribute to its therapeutic potential by scavenging free radicals and protecting cells from oxidative stress .
Comparación Con Compuestos Similares
9H-Carbazole: The parent compound, which lacks the hydroxyl groups, is less reactive but still exhibits significant biological activities.
9H-Carbazol-1-ol and 9H-Carbazol-3-ol: These hydroxylated derivatives are similar in structure but differ in the position of the hydroxyl groups, affecting their reactivity and applications.
Polycarbazoles: These polymers, derived from carbazole, have unique electronic and optical properties, making them suitable for various industrial applications.
Uniqueness: 9H-Carbazole-1,4-diol is unique due to the presence of two hydroxyl groups at specific positions on the carbazole ring, enhancing its reactivity and potential for functionalization. This makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H9NO2 |
|---|---|
Peso molecular |
199.20 g/mol |
Nombre IUPAC |
9H-carbazole-1,4-diol |
InChI |
InChI=1S/C12H9NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13-15H |
Clave InChI |
VYLKXFUTMOOKNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C=CC(=C3N2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)


![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate](/img/structure/B13385094.png)
![[(6R,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13385099.png)
![N-{[3-(Trifluoromethyl)pyridin-2-yl]methylidene}hydroxylamine](/img/structure/B13385106.png)
![17-(furan-3-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,14,17-triol](/img/structure/B13385111.png)

![N-[2,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]acetamide](/img/structure/B13385123.png)
